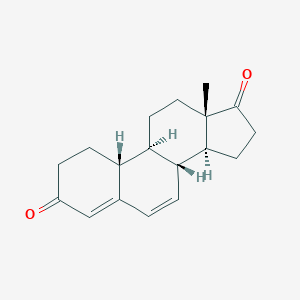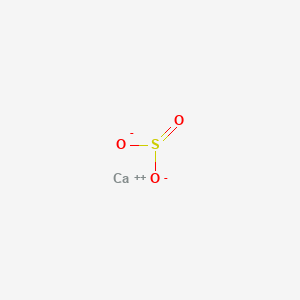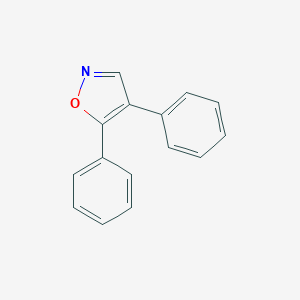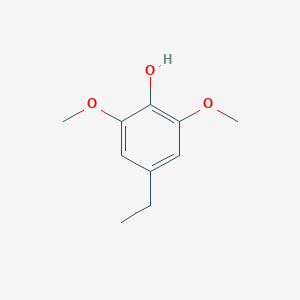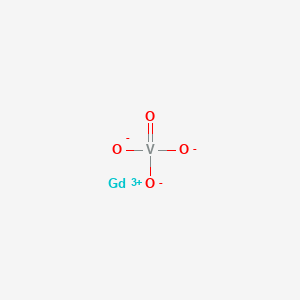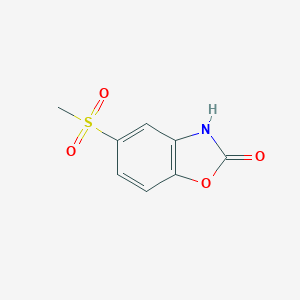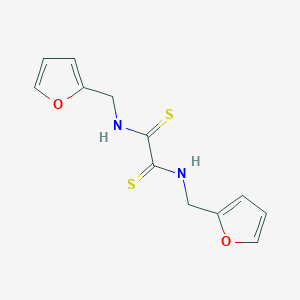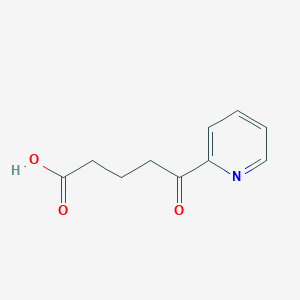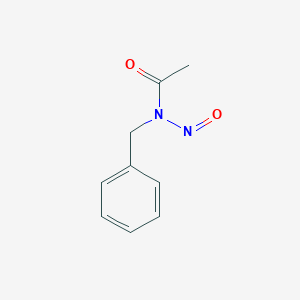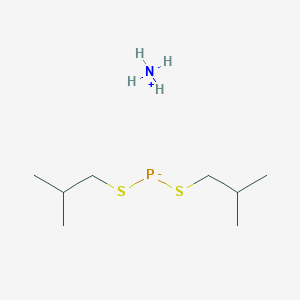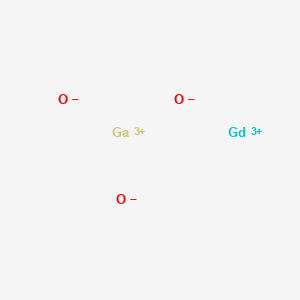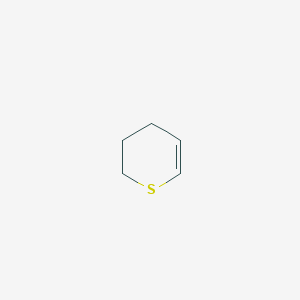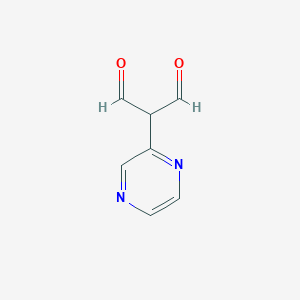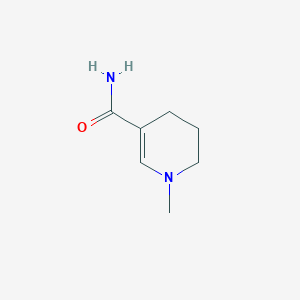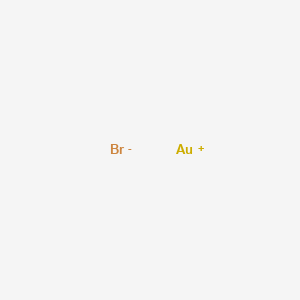
Bromogold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromogold can be synthesized through several methods. One common method involves the reaction of gold(III) chloride (AuCl₃) with hydrobromic acid (HBr) to produce gold(I) bromide and chlorine gas. The reaction is as follows:
AuCl3+3HBr→AuBr+3HCl+Br2
Another method involves the direct reaction of elemental gold with bromine gas:
2Au+Br2→2AuBr
Industrial Production Methods
In industrial settings, this compound is typically produced through the reaction of gold with bromine in a controlled environment. This method ensures high purity and yield of the compound. The reaction is carried out at elevated temperatures to facilitate the formation of gold(I) bromide.
Análisis De Reacciones Químicas
Types of Reactions
Bromogold undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the bromide ligand is replaced by other ligands such as phosphines or thiolates.
Oxidation-Reduction Reactions: this compound can be oxidized to gold(III) compounds or reduced to elemental gold under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include triphenylphosphine (PPh₃) and thiolates. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation-Reduction Reactions: Oxidizing agents like chlorine or bromine can oxidize this compound to gold(III) compounds, while reducing agents like sodium borohydride can reduce it to elemental gold.
Major Products Formed
Substitution Reactions: The major products are gold(I) complexes with different ligands, such as Au(PPh₃)Br.
Oxidation-Reduction Reactions: The major products include gold(III) bromide (AuBr₃) and elemental gold.
Aplicaciones Científicas De Investigación
Bromogold has several scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of various gold complexes. It is also used in catalysis and as a reagent in organic synthesis.
Biology: this compound is used in biological studies to investigate the interactions of gold compounds with biomolecules
Medicine: this compound and its derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: this compound is used in the electronics industry for the preparation of gold-based conductive materials. It is also used in the production of gold nanoparticles.
Mecanismo De Acción
The mechanism of action of bromogold involves its interaction with various molecular targets. In biological systems, this compound can interact with thiol groups in proteins, leading to the formation of gold-thiol complexes. These interactions can inhibit the activity of certain enzymes and proteins, leading to various biological effects. The exact pathways and molecular targets involved in these interactions are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(triphenylphosphine)gold(I): Similar to bromogold, this compound contains gold in the +1 oxidation state and is used in similar applications.
Bromo(tetrahydrothiophene)gold(I): This compound is another gold(I) complex with a different ligand, tetrahydrothiophene, and exhibits similar chemical behavior.
Uniqueness of this compound
This compound is unique due to its specific reactivity and the ability to form stable complexes with various ligands Its bromide ligand can be easily substituted, making it a versatile compound for the synthesis of different gold complexes
Propiedades
IUPAC Name |
bromogold |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.BrH/h;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCMJPXEJUKOAO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Au] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275053 |
Source


|
| Record name | Gold bromide (AuBr) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10294-27-6 |
Source


|
| Record name | Gold bromide (AuBr) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold bromide (AuBr) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
